9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Catalog No.
S1543578
CAS No.
141650-55-7
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

CAS Number

141650-55-7

Product Name

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3

InChI Key

HTZWHTQVHWHSHN-UHFFFAOYSA-N

SMILES

CN1C2CCCC1CC(C2)N

Synonyms

9-methyl-9-azabicyclo(3.3.1)nonan-3-amine, granatamine

Canonical SMILES

CN1C2CCCC1CC(C2)N

Description

The exact mass of the compound 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
, including:

  • Amide Formation: This compound can react with acyl chlorides or carboxylic acids in the presence of coupling reagents to yield amides, which are important in medicinal chemistry for developing new drugs.
  • Reduction Reactions: The compound can undergo reduction to form derivatives such as endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-ol using catalysts like ruthenium complexes, which provide a cost-effective method for synthesis .

While 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine itself does not exhibit significant biological activity, its derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs). For example, AT-1001, a derivative of grantamine, acts as a partial agonist at the α3β4 nAChRs, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders . The biological activity of derivatives is highly dependent on substituent positioning and nature.

The synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine can be achieved through several methods:

  • Reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: This method involves reducing the corresponding ketone using hydrogen in the presence of a catalyst to yield the amine derivative.
  • HPLC Separation: High-performance liquid chromatography techniques are employed to separate and quantify the isomers of grantamine, allowing for the isolation of the desired endo form from mixtures containing both isomers .

The primary applications of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine include:

  • Pharmaceutical Intermediates: It serves as a crucial building block in synthesizing various drugs targeting neurological conditions.
  • Research: The compound and its derivatives are utilized in scientific studies investigating receptor interactions and drug development processes .

Interaction studies involving 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine focus on its derivatives' binding affinity and efficacy at nicotinic acetylcholine receptors. These studies reveal how modifications to the compound's structure can significantly influence its pharmacological properties and therapeutic potential.

Several compounds share structural similarities with 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, including:

Compound NameCAS NumberSimilarity
Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane76272-56-5High
Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane76272-41-8High
N,N-Dimethylpiperidin-4-amines172281-90-2High
4-(Dimethylamino)piperidine dihydrochloride4876-59-9High
Granisetron Impurity E (free base)135906-03-5Moderate

These compounds are structurally related but differ in their specific functional groups and biological activities, highlighting the uniqueness of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amines as intermediates in pharmaceutical development while also underscoring the potential for diverse applications within medicinal chemistry .

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 07-17-2023

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